2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]-

Medicinal Chemistry ADME Prediction Lipophilicity

Choose 2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]- (CAS 476155-31-4) for its unique 5-aryl-thiophene core, critical for synthesizing PPARβ/δ agonists and S1P1 receptor modulators like SEW2871. The 4-CF3-phenyl group confers superior lipophilicity and metabolic stability over unsubstituted thiophenes. The methanol handle enables rapid SAR diversification. Perfect for metabolic disorder and immunology research.

Molecular Formula C12H9F3OS
Molecular Weight 258.26 g/mol
CAS No. 476155-31-4
Cat. No. B3139065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]-
CAS476155-31-4
Molecular FormulaC12H9F3OS
Molecular Weight258.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(S2)CO)C(F)(F)F
InChIInChI=1S/C12H9F3OS/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-6,16H,7H2
InChIKeyQNLDXSWFUQVXSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]- (CAS 476155-31-4): A Strategic Thiophene-Methanol Building Block for Advanced Synthesis and Medicinal Chemistry Research


2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]- (CAS 476155-31-4) is a heteroaromatic building block belonging to the class of thiophene derivatives. Its structure features a thiophene ring functionalized with a methanol group at the 2-position and a phenyl ring substituted with a trifluoromethyl (-CF3) group at the 4-position. This specific substitution pattern confers distinct physicochemical properties that are valuable in organic synthesis and medicinal chemistry applications . The compound serves primarily as a versatile intermediate for the construction of more complex molecules, particularly those requiring enhanced lipophilicity and metabolic stability imparted by the trifluoromethyl group .

Why Generic Thiophene Methanols Cannot Simply Replace 2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]- in Advanced Synthetic Workflows


The presence and precise positioning of the 4-(trifluoromethyl)phenyl substituent on the thiophene core are critical drivers of this compound's utility. Simple substitution with unsubstituted thiophene methanols or other regioisomers would significantly alter key molecular properties such as lipophilicity, electronic distribution, and metabolic stability, thereby compromising the performance of downstream products. The -CF3 group is a well-established bioisostere in medicinal chemistry, known to enhance membrane permeability and resist oxidative metabolism . Furthermore, the 5-aryl substitution pattern provides a rigid, extended π-system, differentiating it from simpler alkyl- or unsubstituted thiophene methanols and making it a distinct scaffold for structure-activity relationship (SAR) studies and material science applications [1].

Quantitative Differentiation Guide for 2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]- Against Key Structural Comparators


Comparative Lipophilicity Enhancement via 4-CF3-Phenyl Substitution

The incorporation of a 4-(trifluoromethyl)phenyl group significantly increases the compound's lipophilicity compared to the unsubstituted parent scaffold. For a close structural analog, (4-phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol, the calculated partition coefficient (LogP) is 3.93 [1]. While direct experimental LogP data for the target compound are not publicly available, this value for a near-identical regioisomer serves as a strong class-level inference for its high lipophilicity. In contrast, the unsubstituted core scaffold, 2-thiophenemethanol (CAS 636-72-6), has a much lower molecular weight (114.17 g/mol) and lacks the aromatic substituents necessary for high LogP [2]. This difference in lipophilicity directly impacts the compound's ability to cross biological membranes and interact with hydrophobic protein pockets, making the target compound a more suitable building block for drug discovery programs where enhanced cellular permeability is desired [1].

Medicinal Chemistry ADME Prediction Lipophilicity

Positional Isomerism and Synthetic Utility: A Comparison with 4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol

The target compound, 2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]-, features the 4-(trifluoromethyl)phenyl group at the 5-position of the thiophene ring. A closely related analog, (4-phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol (CAS 256488-46-7), places the trifluoromethyl group directly on the thiophene ring and a phenyl group at the 4-position. This subtle positional difference dictates different synthetic origins and subsequent reactivity. The target compound can be synthesized via reduction of the corresponding 5-(4-trifluoromethyl-phenyl)-thiophene-2-carbaldehyde using LiBH4, a straightforward procedure detailed in patent literature . The comparator's synthesis would require a different route to establish its unique substitution pattern. Furthermore, the 5-aryl-thiophene motif in the target compound is a common scaffold in biologically active molecules, including those targeting PPARβ/δ, whereas the comparator's 4-aryl-5-CF3-thiophene core is distinct and may lead to different pharmacological profiles . This difference in regiochemistry and synthetic pathway makes the target compound a non-interchangeable building block for specific SAR exploration.

Organic Synthesis Regioselectivity Cross-Coupling

Biological Activity Profile Inferred from In-Class Trifluoromethyl Thiophene Derivatives

While specific, quantitative biological data (e.g., IC50, EC50) for 2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]- are not publicly available in primary literature, strong class-level inferences can be drawn from related compounds. A structurally related derivative, {4-Methyl-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol, has been investigated for antimicrobial properties, demonstrating effectiveness against a range of bacterial and fungal strains . More broadly, a 2023 study on trifluoromethyl side-chain substituted thiophenes highlights their potential as antimicrobial agents, underscoring the value of this scaffold in developing new therapies [1]. Furthermore, thiophene derivatives are widely recognized for their anticancer potential, with studies showing cytotoxic activity in breast cancer cell lines (e.g., MCF-7 cells) [2]. In contrast, the simpler 2-thiophenemethanol (CAS 636-72-6) serves primarily as a general biochemical reagent and lacks the specific biological activity associated with the elaborated 5-aryl-CF3 pharmacophore . This positions the target compound as a more advanced intermediate for research into anti-infective or anticancer agents.

Biological Screening Antimicrobial Research Anticancer Research

Patented Synthetic Methodology Enables Efficient Production

A key differentiator for 2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]- is the availability of a patented and well-defined synthetic route. US Patent US07504433B2 describes a method for producing this compound via the reduction of 5-(4-Trifluoromethyl-phenyl)-thiophene-2-carbaldehyde using LiBH4 in THF . The procedure is reported to yield the titled compound as an off-white solid after purification by silica gel column chromatography. This provides a reproducible, scalable, and commercially viable pathway for its procurement, which is a critical factor for industrial and research users who require reliable access to high-purity material. In contrast, the synthesis of more complex or less common analogs may lack such detailed, patented procedures, leading to higher costs, longer lead times, and greater uncertainty in scale-up.

Process Chemistry Patent Analysis Synthetic Methodology

Differentiation from Simple Trifluoromethyl Thiophene Methanols

The target compound is structurally distinct from simpler thiophene methanols that contain only a trifluoromethyl group, such as [5-(Trifluoromethyl)thien-2-YL]methanol (CAS 1260670-71-0). Research on this comparator class indicates particular effectiveness against plant pathogenic fungi, with related derivatives showing superior antifungal activity against *Botrytis cinerea* compared to resveratrol (effective concentration of 155.4 µg/mL vs. 263.1 µg/mL) . The target compound, with its additional phenyl ring, offers a more extended π-system and different electronic properties, which can lead to divergent biological activities and applications. For example, the presence of the 4-CF3-phenyl group makes it a more relevant building block for synthesizing compounds with potential interactions at targets like S1P1 receptors, a common motif in immunomodulatory drug discovery . This structural complexity differentiates it from simpler CF3-thiophene methanols that are more commonly used in agrochemical research.

Agrochemical Research Fungicide Development Structural Comparison

Optimal Research and Industrial Application Scenarios for Procuring 2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]-


Medicinal Chemistry: Synthesis of PPARβ/δ Agonists and Related Metabolic Disorder Therapeutics

The 5-aryl-thiophene core of 2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]- makes it an ideal intermediate for synthesizing peroxisome proliferator-activated receptor (PPAR) modulators. Literature indicates that this specific scaffold is used in the synthesis of PPARβ/δ agonists, which are under investigation for treating metabolic disorders such as type II diabetes . The compound's structure allows for further functionalization via the methanol group, enabling the creation of diverse libraries for SAR studies targeting PPARs and related nuclear receptors.

Anti-Infective Drug Discovery: Development of Novel Antimicrobial Agents

Given the established antimicrobial activity of trifluoromethyl-substituted thiophene derivatives, this compound serves as a strategic starting material for developing new antibiotics and antifungals. Research has shown that structurally similar compounds exhibit effectiveness against various bacterial and fungal strains . Its use in synthesizing molecules evaluated for antimicrobial properties is supported by recent literature exploring the multichannel transformations of this compound class [1]. This application is critical for research programs addressing the growing challenge of antimicrobial resistance.

Chemical Biology and Tool Compound Synthesis: Preparation of S1P1 Receptor Probes

The 5-[4-(trifluoromethyl)phenyl]thiophene moiety is a recurring motif in compounds targeting sphingosine-1-phosphate (S1P) receptors. For instance, the selective S1P1 agonist SEW2871 contains this core structure . 2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]- can therefore be used as a key intermediate to synthesize novel S1P1 receptor modulators, which are valuable chemical probes for studying immunology and inflammation. The presence of the methanol group provides a convenient handle for further derivatization to optimize receptor binding and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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